molecular formula C10H11ClO2S B13525597 4-Phenylbut-3-ene-1-sulfonyl chloride

4-Phenylbut-3-ene-1-sulfonyl chloride

Cat. No.: B13525597
M. Wt: 230.71 g/mol
InChI Key: DDCRTXMLUPJDPY-XBXARRHUSA-N
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Description

4-Phenylbut-3-ene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylbut-3-ene-1-sulfonyl chloride typically involves the reaction of 4-Phenylbut-3-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

C6H5CH2CH=CHCH2OH+ClSO2OHC6H5CH2CH=CHCH2SO2Cl+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}=\text{CHCH}_2\text{OH} + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}=\text{CHCH}_2\text{SO}_2\text{Cl} + \text{H}_2\text{O} C6​H5​CH2​CH=CHCH2​OH+ClSO2​OH→C6​H5​CH2​CH=CHCH2​SO2​Cl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbut-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides under mild conditions.

    Alcohols: React to form sulfonates, often requiring a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

    Thiols: React to form sulfonothioates, typically under basic conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-Phenylbut-3-ene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable sulfonamide, sulfonate, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various sulfonyl derivatives, which are important in pharmaceuticals and material science .

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

(E)-4-phenylbut-3-ene-1-sulfonyl chloride

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+

InChI Key

DDCRTXMLUPJDPY-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCS(=O)(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCCS(=O)(=O)Cl

Origin of Product

United States

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